hexaaquacopper(II)
CAS No.:
Cat. No.: VC1806614
Molecular Formula: CuH18O6+8
Molecular Weight: 177.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | CuH18O6+8 |
|---|---|
| Molecular Weight | 177.69 g/mol |
| IUPAC Name | copper;hexaoxidanium |
| Standard InChI | InChI=1S/Cu.6H2O/h;6*1H2/q+2;;;;;;/p+6 |
| Standard InChI Key | OPKPZQYYDPCYCC-UHFFFAOYSA-T |
| Canonical SMILES | [OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Cu+2] |
Introduction
Fundamental Characteristics of Hexaaquacopper(II)
Hexaaquacopper(II) is a coordination complex with the chemical formula [Cu(H₂O)₆]²⁺. This complex forms readily when copper(II) salts dissolve in water, as the copper ions become solvated by surrounding water molecules. The complex is characterized by its striking blue color, which is a hallmark of copper(II) solutions. In this complex, six water molecules act as ligands, coordinating to the central copper(II) ion through the oxygen atoms, forming coordinate covalent bonds that stabilize the structure.
Hexaaquacopper(II) commonly exists as various salts with different counter anions, such as [Cu(H₂O)₆]Cl₂, Cu(H₂O)₆₂, and Cu(H₂O)₆₂ . These compounds demonstrate similar coordination environments around the copper center but may exhibit slight variations in bond distances and crystal packing arrangements depending on the counter anion and crystallization conditions.
Structural Features and Electronic Properties
Molecular Architecture and Coordination Geometry
The hexaaquacopper(II) complex displays a coordination geometry that deviates from a perfect octahedron due to the Jahn-Teller effect, a phenomenon common in d⁹ transition metal complexes like copper(II). This distortion results in an elongation along one axis of the octahedron, creating unequal bond lengths between the copper atom and the coordinated water molecules.
Extended X-ray Absorption Fine Structure (EXAFS) studies have provided detailed information about these bond distances. The complex typically exhibits four strongly bound water molecules in the equatorial positions at approximately 1.96(2) Å from the copper center . The two axial positions demonstrate significantly longer and unequal Cu-O bond distances, with measurements of approximately 2.15 Å and 2.32 Å . This asymmetry in the axial positions makes the complex non-centrosymmetric in solution, a characteristic confirmed by both EXAFS and Electron Paramagnetic Resonance (EPR) studies.
The following table summarizes the bond distances observed in hexaaquacopper(II) complexes from EXAFS studies:
| Position | Bond Type | Distance (Å) | Source |
|---|---|---|---|
| Equatorial | Cu-O | 1.956(3) | EXAFS studies in aqueous solution |
| Axial 1 | Cu-O | 2.14(2) | EXAFS studies in aqueous solution |
| Axial 2 | Cu-O | 2.32(2) | EXAFS studies in aqueous solution |
| Equatorial | Cu-O | 1.963(6) | Cu(H₂O)₆₂ solid |
| Axial 1 | Cu-O | 2.18(1) | Cu(H₂O)₆₂ solid |
| Axial 2 | Cu-O | 2.34(1) | Cu(H₂O)₆₂ solid |
| Equatorial | Cu-O | 1.963(6) | [Cu(H₂O)₆]SiF₆ solid |
| Axial 1 | Cu-O | 2.21(2) | [Cu(H₂O)₆]SiF₆ solid |
| Axial 2 | Cu-O | 2.32(3) | [Cu(H₂O)₆]SiF₆ solid |
Electronic Structure and Spectroscopic Properties
The distinctive blue color of hexaaquacopper(II) complexes results from d-d transitions in the copper(II) ion's electronic configuration. The Jahn-Teller distortion causes splitting of the d-orbital energy levels, resulting in absorption bands in the visible spectrum that give rise to the characteristic blue hue.
UV-Visible spectroscopy studies show similar absorption patterns across different hexaaquacopper(II) salts and other solvated copper(II) complexes with oxygen-donor ligands . This similarity in spectroscopic profiles supports the consistent coordination environment around the copper center despite variations in counter anions or crystallization conditions.
Crystallographic Studies and Solid-State Behavior
Crystal Structures and Space Groups
Crystallographic studies of hexaaquacopper(II) compounds reveal interesting patterns related to symmetry and packing. Many hexaaquacopper(II) salts crystallize in monoclinic space groups, such as P21/c . For instance, [Cu(H₂O)₆]Cl₂·2C₆H₁₂N₄·4H₂O crystallizes with the copper atom located on a crystallographic inversion center, resulting in a slightly distorted octahedral coordination environment .
A review of crystallographic data shows that hexaaquacopper(II) complexes can be categorized based on their reported symmetry:
-
Some structures report regular or slightly irregular octahedral configurations
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Others crystallize in non-centrosymmetric space groups, clearly showing the Jahn-Teller distortion with different axial Cu-O bond distances
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Many structures report centrosymmetric arrangements, which may represent "average" structures of randomly oriented complexes
EXAFS Insights and the "Centrosymmetry Paradox"
One of the most intriguing aspects of hexaaquacopper(II) research is the discrepancy between crystallographic data and spectroscopic findings. While many crystal structures report centrosymmetric arrangements with equal axial bond distances, EXAFS studies consistently show non-centrosymmetric coordination with different axial Cu-O bond distances in both solution and solid states .
This apparent contradiction has been explained by considering that crystallography provides an average structure of all unit cells in a crystal. If the orientation of the Jahn-Teller axis is randomly distributed throughout the crystal, the average structure appears centrosymmetric, even though individual complexes maintain their non-centrosymmetric character . This finding has significant implications for understanding the true nature of copper(II) coordination in various environments.
Evidence for this explanation comes from EXAFS studies of solids like Cu(H₂O)₆₂, Cu(H₂O)₆₂, and [Cu(H₂O)₆]SiF₆, which show spectral features nearly identical to aqueous solutions of copper(II), suggesting the same non-centrosymmetric coordination environment exists in both states .
Comparative Analysis with Related Complexes
Hexaaquacopper(II) shares structural similarities with other metal-aqua complexes but also exhibits distinct characteristics. The Jahn-Teller distortion observed in hexaaquacopper(II) is characteristic of d⁹ electronic configurations and distinguishes it from other hexaaqua complexes of transition metals.
Research has also examined the behavior of copper(II) in different solvents and with different ligands. In space-demanding solvents or with bulky ligands, copper(II) tends to adopt a four-coordinate square-planar geometry rather than the six-coordinate octahedral arrangement seen in hexaaquacopper(II) . These square-planar complexes typically display an intense green color, distinct from the blue of hexaaquacopper(II) .
Studies of mixed-ligand systems, where one water molecule is replaced by another oxygen donor ligand ([Cu(H₂O)₅(O-ligand)]), consistently show the same pattern of Jahn-Teller distortion with different axial bond distances, regardless of whether the replacement ligand occupies an axial or equatorial position .
Synthetic Approaches and Crystal Engineering
Various synthetic methods have been employed to prepare hexaaquacopper(II) compounds with different counter anions and co-crystallized molecules. These approaches typically involve controlled crystallization conditions to obtain well-defined crystalline materials suitable for structural analysis.
For example, the compound [Cu(H₂O)₆]Cl₂·2C₆H₁₂N₄·4H₂O was prepared under mild hydrothermal conditions, resulting in a structure where the hexaaquacopper(II) cation co-crystallizes with hexamethylenetetramine molecules . In this structure, the components are linked by an extensive network of intermolecular O-H⋯O, O-H⋯N, and O-H⋯Cl hydrogen bonds, contributing to the stability of the crystal lattice .
Other hexaaquacopper(II) compounds, such as hexaaquacopper(II) 2,5-dicarboxyterephthalate (C₁₀H₁₆O₁₄Cu), have been synthesized through slow evaporation methods using specific chelating agents and metal salts in mixed solvent systems . These approaches demonstrate the versatility of crystal engineering techniques in creating diverse hexaaquacopper(II)-containing materials with tailored structural features.
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